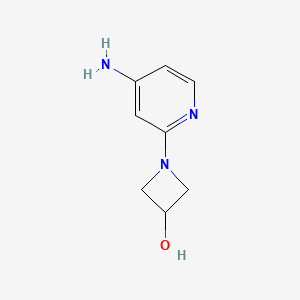

1-(4-Aminopyridin-2-yl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminopyridin-2-yl)azetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-6-1-2-10-8(3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIMCAYCMRMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage 'a potent molecule is not always a successful drug' holds significant truth. The journey from a promising hit compound to a clinically effective therapeutic agent is critically dependent on a molecule's physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] A comprehensive understanding and early assessment of these properties are therefore not merely a procedural step but a strategic imperative to mitigate late-stage attrition and de-risk the development pipeline.[3]

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a heterocyclic compound of interest in medicinal chemistry. This molecule incorporates both an aminopyridine moiety, a versatile building block in numerous biologically active compounds, and an azetidinol scaffold, which has garnered attention for its potential in designing novel therapeutic agents.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, predicted data, and robust experimental protocols to facilitate a thorough characterization of this and similar molecules.

Core Physicochemical Profile of this compound

A foundational understanding of a molecule begins with its fundamental physicochemical identifiers and properties. While comprehensive experimental data for this compound is not extensively available in public literature, we can compile its known identifiers and computationally predicted properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | [6] |

| Molecular Weight | 165.19 g/mol | [7] |

| CAS Number | 1403248-75-8 | [6] |

| Predicted XlogP | -0.2 | [7] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Aqueous Solubility | Not experimentally determined | |

| pKa | Not experimentally determined |

Structural and Molecular Insights:

This compound is comprised of a 4-aminopyridine ring linked via a nitrogen atom to the 1-position of an azetidin-3-ol ring. The presence of the aminopyridine moiety, a basic heterocycle, suggests the molecule will exhibit basic properties.[2] The azetidinol portion contributes to its polarity and potential for hydrogen bonding.

Lipophilicity (logP):

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes.[8] The predicted XlogP of -0.2 for this compound suggests that the compound is relatively hydrophilic.[7] A low logP value often correlates with higher aqueous solubility but may present challenges in traversing lipid-rich barriers like the blood-brain barrier. It is important to note that this is a computational prediction; experimental determination is crucial for accurate assessment.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for this compound, the following sections detail robust, field-proven methodologies for determining key physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery setting.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium between the solid and dissolved states of a compound.[9][10] This method is particularly valuable for lead optimization and pre-formulation studies.[11]

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]

-

Prepare the desired aqueous buffer systems (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2).

-

-

Equilibration:

-

Add a precise volume of the chosen buffer to each vial.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 300 RPM).[9]

-

Allow the samples to equilibrate for a sufficient duration, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[9][10]

-

-

Sample Processing:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same buffer.

-

Analyze the concentration of the compound in the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant, which represents its solubility.

-

Workflow for Shake-Flask Solubility Determination:

Caption: Shake-Flask Solubility Workflow.

Determination of Lipophilicity (logP) via HPLC-based Method

Rationale: While the shake-flask method is the traditional approach for logP determination, HPLC-based methods offer higher throughput, require less compound, and are less prone to issues like emulsion formation.[3][8] This method determines the retention time of a compound on a reverse-phase column and correlates it with the known logP values of a set of standard compounds.[12]

Protocol:

-

System Preparation:

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The composition is varied to achieve a range of retention times.

-

-

Standard Selection and Preparation:

-

Select a set of standard compounds with well-established logP values that bracket the expected logP of the test compound.

-

Prepare stock solutions of the standard compounds and the test compound in a suitable solvent.

-

-

Chromatographic Analysis:

-

Inject each standard and the test compound onto the HPLC system.

-

Measure the retention time (t_R) for each compound.

-

Determine the void time (t_0) of the system by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis and Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot log(k') versus the known logP values of the standard compounds to generate a calibration curve.

-

From the retention time of the test compound, calculate its log(k') and use the calibration curve to determine its experimental logP.

-

Workflow for HPLC-based logP Determination:

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. PubChemLite - this compound (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. scielo.br [scielo.br]

- 11. enamine.net [enamine.net]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Proposed Mechanism of Action and Investigational Framework for 1-(4-Aminopyridin-2-yl)azetidin-3-ol

Abstract

This document presents a comprehensive scientific guide to the hypothesized mechanism of action for the novel chemical entity, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. In the absence of extensive published data on this specific molecule, this guide constructs a robust investigational framework by deconstructing the compound into its core functional moieties: the well-characterized voltage-gated potassium (Kᵥ) channel blocker, 4-aminopyridine, and the pharmaceutically significant azetidin-3-ol scaffold. We propose that the primary mechanism of action is the blockade of neuronal Kᵥ channels, leading to prolonged action potential duration and enhanced neurotransmission. The azetidin-3-ol group is hypothesized to modulate the compound's selectivity, potency, and pharmacokinetic profile. This guide provides detailed, field-proven experimental protocols to systematically validate this hypothesis, from initial target engagement and cellular function assays to pharmacokinetic profiling. It is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.

Introduction and Structural Rationale

The compound this compound is a unique molecular construct, integrating two key chemical motifs with distinct and well-documented roles in medicinal chemistry.

-

The Pharmacophore: 4-Aminopyridine (4-AP) : The 4-aminopyridine moiety is a potent, albeit non-selective, blocker of voltage-gated potassium channels.[1][2][3] Its action prolongs the repolarization phase of the action potential, thereby enhancing calcium influx at presynaptic terminals and increasing the release of various neurotransmitters, including acetylcholine and glutamate.[4] This mechanism is the basis for its clinical use (as Dalfampridine) in improving nerve signal conduction in demyelinated axons, notably for patients with multiple sclerosis.[1][5]

-

The Modulatory Scaffold: Azetidin-3-ol : The azetidine ring is a four-membered, saturated nitrogen heterocycle recognized as a "privileged scaffold" in modern drug design.[6][7][8] Its inherent ring strain and conformational rigidity can confer significant advantages, including improved metabolic stability, enhanced solubility, and the ability to present substituents in precise three-dimensional orientations for optimal target engagement.[9][10] The 3-hydroxyl (-OH) group is a key feature, capable of forming critical hydrogen bond interactions with biological targets, potentially increasing potency and selectivity.

Based on this structural analysis, we hypothesize that this compound functions as a Kᵥ channel blocker, with the azetidin-3-ol moiety refining its pharmacological and pharmacokinetic properties compared to the parent 4-AP molecule.

Proposed Primary Mechanism of Action: Kᵥ Channel Blockade

The central hypothesis is that this compound exerts its biological effects by physically occluding the ion conduction pore of voltage-gated potassium channels. The 4-aminopyridine portion of the molecule is the primary driver of this interaction.

Molecular Interaction Cascade:

-

Cellular Entry: As a weak base, the compound likely crosses the cell membrane in its neutral form before being protonated within the relatively acidic intracellular environment.[11]

-

Channel Binding: The protonated aminopyridinium ion then accesses its binding site from the intracellular side of the Kᵥ channel, blocking the pore while the channel is in its open state.[11]

-

Prolonged Repolarization: This blockade inhibits the efflux of potassium ions, which is essential for membrane repolarization. The result is a broadening of the action potential duration.

-

Enhanced Neurotransmission: The prolonged depolarization at the presynaptic terminal keeps voltage-gated calcium (Ca²⁺) channels open for a longer period. The subsequent increase in intracellular Ca²⁺ concentration triggers a greater release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[1][4]

This proposed signaling pathway is visualized in the diagram below.

Caption: Systematic Investigational Workflow

Conclusion

While this compound is a novel entity, its structural composition provides a strong, rational basis for hypothesizing its mechanism of action as a voltage-gated potassium channel blocker. The 4-aminopyridine component serves as the active pharmacophore, while the integrated azetidin-3-ol scaffold is predicted to confer advantageous properties, including potential for improved selectivity and a favorable pharmacokinetic profile. The experimental framework detailed in this guide offers a clear, logical, and robust pathway for elucidating the precise mechanism, selectivity, and functional consequences of this promising compound, thereby enabling its further development for potential therapeutic applications.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.

- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). SpringerLink.

- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). SpringerLink.

- 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis Online.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- The use of aminopyridines in neurological disorders. (n.d.). PubMed.

- Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. (n.d.). PubMed.

- The putative mechanism of therapeutic action of 4-aminopyridine via... (n.d.). ResearchGate.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). Semantic Scholar.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Azetidines. (n.d.). Enamine.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Azetidines - Enamine [enamine.net]

- 11. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 1-(4-Aminopyridin-2-yl)azetidin-3-ol

Executive Summary

The compound 1-(4-Aminopyridin-2-yl)azetidin-3-ol presents a compelling starting point for a drug discovery campaign. It merges two "privileged" heterocyclic scaffolds: the aminopyridine moiety, known for its diverse pharmacological activities, and the azetidine ring, a feature increasingly incorporated into modern therapeutics to enhance physicochemical and pharmacokinetic properties.[1][2][3] This guide eschews a rigid, one-size-fits-all screening template. Instead, it outlines a multi-pronged, iterative strategy designed to efficiently uncover the therapeutic potential of this molecule. We will explore parallel screening funnels—hypothesis-driven target-based assays, unbiased phenotypic screens, and essential early ADME/Tox profiling—to de-risk the molecule and illuminate its mechanism of action. This integrated approach is designed to fail unpromising candidates early and to rapidly advance those with a compelling biological signature toward lead optimization.

A Multi-Pronged Screening Philosophy: Maximizing Discovery, Minimizing Risk

The initial screening of a novel chemical entity (NCE) with no established biological activity is a search for a signal in a vast biological space. A singular approach, whether purely target-based or purely phenotypic, is inherently limited. A target-based approach is efficient but constrained by our existing hypotheses, potentially missing novel activities.[4][5] Conversely, a phenotypic screen is unbiased but can lead to a resource-intensive target deconvolution process.[6][7]

Therefore, we advocate for a concurrent, three-pillar strategy:

-

Hypothesis-Driven (Target-Based) Screening: Leveraging chemoinformatic analysis of the compound's scaffolds to predict and test activity against specific, high-probability protein families.

-

Unbiased Discovery (Phenotypic Screening): Employing cell-based models of disease to discover functional effects of the compound, irrespective of its molecular target.[8][9]

-

Early "Drug-likeness" Profiling (ADME/Tox): Assessing fundamental pharmacokinetic and toxicity properties to ensure that any "hit" has a viable path forward. A significant portion of drug failures are attributed to poor ADME/Tox profiles, making early assessment critical.[10]

This parallel workflow ensures that while we test our primary hypotheses, we remain open to serendipitous discovery, all while grounding our efforts in the pragmatic realities of drug development.

Caption: Integrated screening strategy for a novel chemical entity.

Hypothesis-Driven Screening: Targeting a Privileged Scaffold

The structure of this compound provides clear, literature-supported hypotheses for initial target-based screening.

Target Selection from Scaffold Analysis

-

The 4-Aminopyridine Moiety: The 4-aminopyridine core is a well-established pharmacophore, most notably as a blocker of voltage-gated potassium (Kv) channels.[11] This activity is responsible for the therapeutic effect of dalfampridine (4-aminopyridine) in multiple sclerosis. This provides a strong rationale for screening against a panel of neurologically and immunologically relevant Kv channels.

-

The Azetidine Moiety: The strained azetidine ring offers a rigid, three-dimensional structure that can enhance binding affinity and metabolic stability.[1][12] Crucially, this scaffold is a key component of several approved kinase inhibitors, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] This strongly suggests screening against a panel of protein kinases implicated in oncology and inflammatory diseases.[13]

Primary Target Classes for Screening:

-

Ion Channels: Voltage-gated potassium (Kv) channel panel (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).

-

Protein Kinases: A focused panel including Janus kinases (JAK1, JAK2, JAK3), MEK1/2, and Src family kinases.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibition of a specific kinase, such as JAK2.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower ATP level signifies higher kinase activity. Inhibition is detected as a rescue of the ATP signal.

Materials:

-

Recombinant human JAK2 enzyme and corresponding substrate peptide.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP at a concentration near the Kₘ for the enzyme.

-

Test Compound: this compound, dissolved in 100% DMSO.

-

Positive Control Inhibitor (e.g., Baricitinib).

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate to create a final concentration range (e.g., 10 µM to 0.1 nM). Include wells for a "no inhibitor" control (0% inhibition, DMSO only) and a "positive control" inhibitor (100% inhibition).

-

Enzyme/Substrate Addition: Prepare a master mix of kinase buffer containing the JAK2 enzyme and substrate peptide. Dispense into all wells.

-

Initiation of Reaction: Prepare a master mix of kinase buffer containing ATP. Add this mix to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination & Signal Generation: Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a luciferase-catalyzed reaction that produces light in proportion to the amount of ATP remaining.

-

Data Acquisition: Incubate as required by the detection reagent. Read the luminescence signal on a plate reader.

Data Analysis:

-

Normalize the data using the controls:

-

% Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])

-

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation: Target-Based Screening

All quantitative results should be summarized for clear comparison.

Table 1: Representative Data Table for Target-Based Screening

| Target | Compound Concentration | % Inhibition (Mean ± SD, n=3) | IC₅₀ (µM) |

|---|---|---|---|

| JAK1 | 10 µM | 85.4 ± 4.1 | 0.75 |

| JAK2 | 10 µM | 92.1 ± 3.5 | 0.21 |

| JAK3 | 10 µM | 45.2 ± 6.8 | 8.9 |

| MEK1 | 10 µM | 5.6 ± 2.1 | > 10 |

| Kv1.3 | 10 µM | 68.9 ± 5.3 | 2.5 |

Unbiased Discovery: Phenotypic Screening

Phenotypic screening allows the compound to reveal its biological effects in the complex environment of a living cell, potentially uncovering unexpected therapeutic avenues.[6][] Our approach follows a logical cascade from broad cytotoxicity to disease-relevant functional assays.

Caption: Tiered workflow for phenotypic screening and hit validation.

Tier 1: Broad Antiproliferative Screening

The first step is to assess the compound's general effect on cell viability and proliferation across a diverse panel of human cancer cell lines. This can reveal both general cytotoxicity and potential cancer-type selectivity.

Protocol: Cell Viability Assay (MTT/Resazurin-Based)

Principle: This assay measures the metabolic activity of living cells. Viable cells reduce a substrate (e.g., MTT or resazurin) into a colored or fluorescent product, providing a quantitative measure of cell number.

Procedure:

-

Cell Seeding: Seed cells from different cancer lineages (e.g., MCF-7 breast, HCT116 colon, A549 lung) in clear, flat-bottomed 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for a standard period (e.g., 48 or 72 hours).[15]

-

Signal Development: Add the metabolic dye (e.g., MTT or resazurin) and incubate for 1-4 hours. If using MTT, a solubilization step is required.

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration causing 50% growth inhibition).

Tier 2: Disease-Relevant Functional Assays

Based on the known activities of the aminopyridine and azetidine scaffolds, we can select functional assays to probe for more specific phenotypes.[16]

-

Anti-inflammatory Assay: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells). Cytokine levels in the supernatant can be quantified using ELISA.

-

Antimicrobial Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), using a broth microdilution method.[17][18]

Data Presentation: Phenotypic Screening

Table 2: Representative Data Table for Antiproliferative Screening

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 0.8 |

| A549 | Lung Cancer | > 10 |

| K-562 | Leukemia | 0.05 |

Table 3: Representative Data Table for Functional Screening

| Assay Type | Model | Endpoint | IC₅₀ / MIC (µM) |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated RAW 264.7 | TNF-α Release | 1.2 |

| Antibacterial | S. aureus | Growth Inhibition (MIC) | 4.5 |

| Antibacterial | E. coli | Growth Inhibition (MIC) | > 32 |

Early "Drug-likeness" Assessment (ADME/Tox)

Identifying compounds with desirable pharmacokinetic properties is paramount. This "fail early, fail cheap" philosophy prevents wasted resources on molecules that, despite potent activity, are not viable as drugs.[19]

In Silico and In Vitro Integration

We begin with computational predictions and confirm these with key in vitro experiments.

Table 4: Key Parameters for Early ADME/Tox Profiling

| Parameter | Method | Rationale | Desired Outcome |

|---|---|---|---|

| Solubility | In Silico (e.g., SwissADME) / Kinetic Solubility Assay | Poor solubility hinders absorption and formulation. | > 50 µM |

| Permeability | In Silico (e.g., pkCSM) / PAMPA or Caco-2 Assay[20] | Predicts oral absorption. | High permeability class |

| Metabolic Stability | In Vitro (Human Liver Microsomes)[20] | Predicts in vivo half-life and clearance. | t½ > 30 min |

| CYP Inhibition | In Silico / In Vitro (Fluorometric Assay) | Predicts potential for drug-drug interactions. | IC₅₀ > 10 µM |

| Toxicity Flags | In Silico (e.g., pkCSM, DEREK) | Identifies structural alerts for toxicity. | No major alerts |

Detailed Protocol: In Vitro Metabolic Stability Assay

Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is measured over time.

Procedure:

-

Reaction Setup: In a 96-well plate, combine HLM and the test compound in a phosphate buffer at 37°C.

-

Initiation: Add a pre-warmed NADPH-regenerating system to start the metabolic reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Integrated Analysis and Path Forward

The true power of this strategy lies in synthesizing the data from all three pillars to build a comprehensive profile of this compound.

Caption: Decision-making workflow integrating multi-pillar screening data.

Hypothetical Scenario Analysis: Imagine the screening yields the following results:

-

Target-Based: Potent JAK2 inhibition (IC₅₀ = 0.21 µM).

-

Phenotypic: Highly selective antiproliferative activity against a leukemia cell line known to be dependent on JAK/STAT signaling (e.g., K-562, GI₅₀ = 0.05 µM).

-

ADME/Tox: Good aqueous solubility and high permeability in a PAMPA assay, with moderate metabolic stability in HLM (t½ = 45 min).

By employing this comprehensive and logical screening guide, researchers can efficiently and effectively profile novel compounds like this compound, making informed decisions to accelerate the journey from a promising molecule to a potential therapeutic.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.

- Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods.

- Vincent, F. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.

- BOC Sciences. (n.d.). Phenotypic Assays. BOC Sciences.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Wikipedia. (n.d.). Phenotypic screening. Wikipedia.

- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.

- Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.

- Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.

- Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules.

- Fiveable. (n.d.). Target-based screening Definition. Fiveable.

- Scientist.com. (2013). Drug Discovery: Target Based Versus Phenotypic Screening. Scientist.com.

- Bhatia, D., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

- Hadfield, J. A., et al. (2014). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Molecules.

- IJERMT. (n.d.). Pharmacological Screening of Novel Heterocyclic Derivatives. International Journal of Engineering Research & Management Technology.

- BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening. BIT 479/579 High-throughput Discovery.

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- Cell Guidance Systems. (2024). A beginner's guide to ADME Tox. Cell Guidance Systems.

- Computational Chemistry | Blog. (2022). Phenotypic and target-based HTS in drug discovery.

- Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox. Sigma-Aldrich.

- Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks.

- Ghorab, M. M., et al. (2014). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry.

- Villoutreix, B. O., et al. (2013). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Pharmaceutical Design.

- Wang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules.

- Obach, R. S. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.

-

Patel, K. D., et al. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]

- Li, X., et al. (2016). An overall comparison of small molecules and large biologics in ADME testing. Acta Pharmaceutica Sinica B.

- Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- MySkinRecipes. (n.d.). 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. MySkinRecipes.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. fiveable.me [fiveable.me]

- 5. Drug Discovery: Target Based Versus Phenotypic Screening | Scientist.com [app.scientist.com]

- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. clinicalpub.com [clinicalpub.com]

- 20. cellgs.com [cellgs.com]

Unlocking the Therapeutic Potential of 1-(4-Aminopyridin-2-yl)azetidin-3-ol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 1-(4-aminopyridin-2-yl)azetidin-3-ol, represents a promising scaffold for the development of new therapeutics. Its chemical architecture, combining the well-established pharmacophore of 4-aminopyridine with a privileged azetidine moiety, suggests a strong potential for targeted biological activity. This technical guide provides an in-depth exploration of the potential therapeutic targets of this molecule, grounded in the extensive research on its parent compounds and analogs. We will delve into the scientific rationale for target selection, present detailed experimental workflows for target validation, and offer insights into the subsequent steps of drug development. This document is intended to serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic utility of this compound.

Introduction: A Molecule of Interest

The quest for novel therapeutics with improved efficacy and safety profiles is a driving force in medicinal chemistry. The compound this compound has emerged as a molecule of significant interest due to its unique structural features. It integrates two key chemical motifs:

-

The 4-Aminopyridine Core: A well-characterized pharmacophore known for its potent biological activity, primarily as a blocker of voltage-gated potassium (Kv) channels[1][2][3][4]. This action has led to the clinical use of 4-aminopyridine (fampridine) for the symptomatic treatment of multiple sclerosis[1][5].

-

The Azetidine Ring: A four-membered nitrogen-containing heterocycle increasingly recognized as a "privileged scaffold" in drug discovery[6][7][8]. Its inherent ring strain and three-dimensional geometry can confer favorable pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better target binding affinity[6][9].

The strategic combination of these two moieties in this compound suggests a strong likelihood of it modulating key physiological pathways, making it a compelling candidate for therapeutic development. This guide will primarily focus on the most probable therapeutic targets and the methodologies to validate them. While direct biological data for this specific molecule is not yet widely available, a robust hypothesis can be formulated based on the extensive knowledge of its constituent parts.

Primary Hypothesized Therapeutic Target: Voltage-Gated Potassium (Kv) Channels

The most prominent and well-documented therapeutic target of 4-aminopyridine and its derivatives is the family of voltage-gated potassium (Kv) channels[1][2][3][4]. These channels are crucial for the repolarization of cell membranes and the regulation of neuronal excitability.

Mechanism of Action

4-aminopyridine acts by physically blocking the pore of Kv channels, thereby inhibiting the outward flow of potassium ions. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and, consequently, enhanced neurotransmitter release[3][5]. In demyelinated neurons, as seen in multiple sclerosis, this mechanism can restore nerve impulse conduction[1][2].

Rationale for Targeting by this compound

The presence of the 4-aminopyridine core in this compound strongly suggests that it will also target Kv channels. The azetidin-3-ol substituent is not expected to abolish this activity but rather to modulate it in several potentially beneficial ways:

-

Selectivity: The diverse family of Kv channels (Kv1-Kv12) presents an opportunity for developing selective blockers. The specific three-dimensional structure imparted by the azetidine ring could lead to preferential binding to certain Kv channel subtypes, potentially reducing off-target effects and improving the therapeutic window.

-

Potency: The substituent may enhance the binding affinity of the molecule for the channel pore, leading to increased potency.

-

Pharmacokinetics: The azetidine moiety is known to improve metabolic stability and other pharmacokinetic parameters, which could translate to a more favorable dosing regimen and reduced systemic exposure[6].

Signaling Pathway

The primary signaling pathway influenced by the blockade of Kv channels is the regulation of neuronal excitability and neurotransmitter release.

Caption: Proposed mechanism of action of this compound via Kv channel blockade.

Experimental Workflow for Target Validation

A systematic and rigorous experimental approach is essential to validate Kv channels as the primary target of this compound and to characterize its pharmacological profile.

In Vitro Assays

Patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with ion channels.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture: Culture a cell line stably expressing the human Kv channel subtype of interest (e.g., HEK293 cells expressing Kv1.1, Kv1.2, etc.).

-

Cell Preparation: Plate the cells on glass coverslips and grow to 50-70% confluency.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes (3-5 MΩ resistance) with an intracellular solution containing (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH. The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing this compound at various concentrations (e.g., 10 nM to 100 µM).

-

Data Analysis: Measure the peak outward current at each voltage step before and after compound application. Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC₅₀ value.

For screening against a panel of Kv channel subtypes or for lead optimization, HTS-compatible assays are valuable.

Protocol: Flux-Based Assays (e.g., Thallium Flux)

-

Cell Plating: Plate cells expressing the target Kv channel in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a potassium-sensitive fluorescent dye (e.g., a thallium-sensitive dye).

-

Compound Incubation: Add this compound at various concentrations to the wells.

-

Depolarization and Thallium Addition: Add a stimulus buffer containing a high concentration of potassium and thallium to depolarize the cells and initiate thallium influx through open Kv channels.

-

Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Inhibition of the channel will result in a decreased rate of fluorescence increase. Calculate the IC₅₀ from the concentration-response curve.

Ex Vivo and In Vivo Models

Following in vitro validation, it is crucial to assess the compound's activity in more physiologically relevant systems.

Protocol: Ex Vivo Spinal Cord Injury Model

This model is particularly relevant given the known efficacy of 4-aminopyridine in neurological injury[10].

-

Animal Model: Use adult guinea pigs, a common model for spinal cord injury studies.

-

Spinal Cord Isolation: Isolate a segment of the thoracic spinal cord and place it in a double sucrose gap recording chamber.

-

Injury Induction: Induce a compression injury to the isolated spinal cord segment.

-

Electrophysiological Recording: Record compound action potentials (CAPs) evoked by electrical stimulation of the spinal cord.

-

Compound Application: Perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing this compound.

-

Data Analysis: Measure the amplitude and area of the CAPs before and after compound application to assess the restoration of nerve conduction.

Caption: A streamlined workflow for the validation of this compound's therapeutic target.

Secondary and Exploratory Therapeutic Targets

While Kv channels are the primary hypothesized target, the unique structure of this compound may confer activity at other targets. A comprehensive investigation should include exploratory screening against other relevant target classes.

Acetylcholinesterase (AChE)

Some aminopyridine derivatives have shown activity as AChE inhibitors, a mechanism relevant to Alzheimer's disease[11]. The potential for dual-targeting (Kv channels and AChE) could be a novel therapeutic strategy.

Experimental Approach:

-

Ellman's Assay: A colorimetric assay to measure AChE activity.

-

In Vitro and In Vivo Models of Alzheimer's Disease: Assess the compound's ability to improve cognitive function in relevant models.

Other Ion Channels

Given the structural similarity to other ion channel modulators, screening against a panel of other ion channels (e.g., sodium, calcium channels) is a prudent step to assess selectivity and identify potential off-target effects or novel activities.

Experimental Approach:

-

Automated Patch-Clamp Systems: High-throughput electrophysiology platforms for screening against a panel of ion channels.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of this compound

| Target | Assay Type | IC₅₀ (nM) |

| Kv1.1 | Patch-Clamp | 50 |

| Kv1.2 | Patch-Clamp | 80 |

| Kv1.3 | Patch-Clamp | >1000 |

| Kv7.2/7.3 | Patch-Clamp | >10,000 |

| hERG | Patch-Clamp | >10,000 |

| AChE | Ellman's Assay | 500 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The molecule this compound holds significant promise as a novel therapeutic agent, with voltage-gated potassium channels representing its most probable primary therapeutic target. The strategic incorporation of the azetidine ring is anticipated to confer a superior pharmacological profile compared to the parent 4-aminopyridine. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's activity.

Successful validation of Kv channel blockade as the primary mechanism of action would pave the way for further preclinical development, including pharmacokinetic and toxicological studies, and ultimately, clinical trials for a range of neurological disorders, including multiple sclerosis, spinal cord injury, and potentially certain forms of epilepsy. The exploration of secondary targets such as acetylcholinesterase could also unveil novel therapeutic applications. The systematic investigation of this compound is a worthy endeavor with the potential to deliver a next-generation therapeutic for patients with unmet medical needs.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).

- Azetidines in Drug Discovery. PharmaBlock.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- 4-Aminopyridine. Wikipedia.

- 4-Aminopyridine derivatives with antiamnesic activity. PubMed.

- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed.

- Neuroprotective Properties of 4-Aminopyridine. (2021). PMC - NIH.

- 4-aminopyridine-a review. PubMed.

- The use of aminopyridines in neurological disorders. PubMed.

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(4-Aminopyridin-2-yl)azetidin-3-ol: A Technical Guide to a Promising Scaffold

Abstract

The confluence of the 2,4-substituted aminopyridine motif, a privileged structure in kinase and channel modulation, with the azetidin-3-ol scaffold, a rising star in enhancing drug-like properties, presents the 1-(4-Aminopyridin-2-yl)azetidin-3-ol core as a fertile ground for therapeutic innovation. This technical guide delves into the prospective structure-activity relationships (SAR) of this specific scaffold. While direct, comprehensive studies on this exact molecule are nascent, a robust analysis of its constituent parts provides a predictive framework for its biological potential and a strategic roadmap for analog design. This document will explore the SAR of the aminopyridine and azetidine moieties, propose synthetic pathways, and identify potential therapeutic targets for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The this compound scaffold emerges as a compelling starting point, synergistically combining the biological relevance of aminopyridines with the advantageous physicochemical properties of azetidines.

-

The 4-Aminopyridine Moiety: 4-aminopyridine itself is a well-established potassium (K+) channel blocker, known to enhance neurotransmission and used clinically to improve motor function in multiple sclerosis.[1][2] Its derivatives have been extensively explored as inhibitors of various enzymes and receptors.[1] The 2,4-substitution pattern, in particular, is a hallmark of numerous kinase inhibitors, where the amino group at the 4-position often forms a critical hydrogen bond with the hinge region of the kinase active site.

-

The Azetidin-3-ol Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[3] Their strained ring system imparts a degree of conformational rigidity and an sp3-rich character, which can lead to improved metabolic stability, solubility, and pharmacokinetic properties.[3][4] The hydroxyl group at the 3-position provides a valuable handle for further functionalization or can act as a hydrogen bond donor/acceptor, influencing target engagement and physicochemical characteristics.

This guide will deconstruct the this compound core to build a foundational understanding of its SAR, empowering researchers to rationally design and synthesize novel analogs with therapeutic potential.

Deconstructing the Core: A Bipartite Approach to SAR

The exploration of the SAR of this compound can be systematically approached by considering modifications to its two primary components: the 4-aminopyridine ring and the azetidin-3-ol ring.

The 4-Aminopyridine Ring: The Engine of Biological Activity

The 4-aminopyridine moiety is predicted to be the primary driver of biological activity, with each position on the ring offering a vector for modification to modulate potency, selectivity, and physicochemical properties.

-

Position 4 (Amino Group): The exocyclic amino group is a critical pharmacophoric feature. In many kinase inhibitors, this group forms a key hydrogen bond with the hinge region of the ATP-binding site. Therefore, derivatization of this amine with amides, carbamates, or ureas could be explored to probe for additional interactions in the active site.[5] However, any modification must be carefully considered, as it may disrupt this crucial interaction.

-

Positions 3 and 5: These positions are prime candidates for substitution to enhance potency and selectivity. The introduction of small alkyl, halo, or methoxy groups can influence the electronic properties of the pyridine ring and explore steric interactions within the target's binding pocket.[6] A structure-activity relationship analysis of pyridine derivatives has shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity.[7]

-

Position 6: This position offers another avenue for modification. Introducing substituents here could modulate the molecule's overall shape and potential for interactions with the solvent-exposed region of a target protein.

The Azetidin-3-ol Ring: The Rudder for Physicochemical Properties

The azetidin-3-ol moiety is expected to significantly influence the molecule's pharmacokinetic profile and can also contribute to target binding.

-

Position 1 (Nitrogen): The linkage to the pyridine ring is a key determinant of the molecule's overall conformation. While the current focus is on the direct N-aryl bond, exploring alternative linkers could be a fruitful strategy.

-

Position 3 (Hydroxyl Group): The hydroxyl group is a pivotal feature. It can act as a hydrogen bond donor or acceptor, contributing to target affinity. Furthermore, it enhances aqueous solubility. Esterification or etherification of this group can be used to generate prodrugs or to probe for additional hydrophobic interactions in the binding site. The 3-hydroxymethyl-azetidine has been shown to be an effective bioisostere for pyrrolidin-3-ol, suggesting that modifications at this position can be well-tolerated and beneficial.[8]

-

Positions 2 and 4: The methylene groups of the azetidine ring offer opportunities for introducing substituents to create chiral centers and explore three-dimensional space within the binding pocket. The synthesis of 3,3-disubstituted azetidines is an emerging area of interest.[9]

Synthetic Pathways: Enabling SAR Exploration

The synthesis of this compound and its analogs is achievable through established synthetic methodologies. A plausible retrosynthetic analysis is outlined below.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

"1-(4-Aminopyridin-2-yl)azetidin-3-ol" derivatives and analogs

An In-Depth Technical Guide to the Synthesis, Evaluation, and Optimization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol Derivatives as Novel Neuromodulators

Abstract

The convergence of privileged scaffolds in medicinal chemistry presents a rational pathway to novel therapeutic agents. This guide explores the chemical landscape of derivatives and analogs built upon the This compound core. This structure synergistically combines the clinically validated voltage-gated potassium (Kv) channel blocking properties of the 4-aminopyridine (4-AP) moiety with the versatile and desirable physicochemical attributes of the azetidine ring.[1][2] We present a Senior Application Scientist's perspective on the strategic design, synthesis, and pharmacological evaluation of these compounds. The primary therapeutic hypothesis is the development of next-generation neuromodulators with enhanced selectivity, improved pharmacokinetic profiles, and potentially novel mechanisms of action for treating neurological disorders such as multiple sclerosis and spinal cord injury.[3]

Introduction: The Strategic Convergence of Two Privileged Scaffolds

The pursuit of novel central nervous system (CNS) therapeutics is fraught with challenges, from penetrating the blood-brain barrier to achieving target specificity. A powerful strategy in drug design involves the hybridization of molecular fragments with known biological activities and favorable drug-like properties. The this compound core is a quintessential example of this approach.

-

The Pharmacophore: 4-Aminopyridine (4-AP): 4-AP is a well-established, non-selective blocker of voltage-gated potassium channels.[4] Its mechanism involves enhancing neurotransmitter release and restoring conduction in demyelinated axons by prolonging the action potential.[5] This activity forms the basis of its clinical use for symptomatic relief in multiple sclerosis.[3] However, its application can be limited by a narrow therapeutic window and off-target effects.

-

The Modulating Scaffold: Azetidin-3-ol: The four-membered azetidine ring is no longer a mere synthetic curiosity but a validated "privileged" scaffold in modern drug discovery.[1][2] Its strained, three-dimensional structure can improve metabolic stability, aqueous solubility, and ligand-receptor binding geometry compared to more conventional, larger rings. The hydroxyl group at the 3-position provides a crucial synthetic handle for fine-tuning physicochemical properties like lipophilicity and for introducing further pharmacophoric features.

By coupling the 4-AP pharmacophore to the N-1 position of the azetidin-3-ol scaffold, we create a novel chemical entity poised for exploration as a refined Kv channel modulator. The core hypothesis is that the azetidine moiety will serve to optimize the drug metabolism and pharmacokinetics (DMPK) profile of the 4-AP core, while derivatization of the azetidinol and the 4-amino group will allow for the exploration of new structure-activity relationships (SAR) to enhance potency and selectivity. A related analog, 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol, has been noted as a valuable intermediate for designing drugs targeting neurological disorders via ion channel modulation, lending strong support to this rationale.[6]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this chemical class is anchored by a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. The overall strategy involves preparing the key heterocyclic precursors and coupling them in a convergent manner.

Synthesis of the Core Scaffold: this compound

The principal disconnection is between the pyridine C2 carbon and the azetidine nitrogen. This bond is most logically formed via an SNAr reaction between an activated 2-halopyridine and azetidin-3-ol. While such reactions often require harsh conditions, methods for room-temperature substitution of activated pyridiniums have been developed, offering a milder alternative.[7][8][9]

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for the core molecule and its analogs.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established SNAr and reduction methodologies.[7][10]

Step 1: N-Arylation via SNAr

-

To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a sealed vessel, add N-Boc-azetidin-3-ol (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.

-

Monitor the reaction by TLC or LC-MS until consumption of the starting material.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Boc-protected 1-(4-nitropyridin-2-yl)azetidin-3-ol.

Step 2: Nitro Group Reduction & Deprotection

-

Dissolve the product from Step 1 in a mixture of methanol and ethyl acetate (1:1, 0.1 M).

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.

-

Stir vigorously for 4-6 hours. Monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate. The resulting intermediate is Boc-protected this compound.

-

Dissolve the crude intermediate in dichloromethane (DCM, 0.2 M) and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the azetidine nitrogen.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM (3x).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, This compound . Further purification may be achieved by crystallization or chromatography if necessary.

Pharmacological Evaluation & Mechanism of Action

The primary hypothesis is that these compounds function as Kv channel blockers. The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology .[11][12]

Proposed Mechanism of Action

Based on the extensive literature on 4-AP, the derivatives are expected to act as pore blockers of Kv channels.[5][13] The uncharged form of the molecule likely crosses the neuronal membrane, after which the protonated (cationic) form binds to a site within the intracellular pore vestibule, physically occluding the flow of K+ ions. This inhibition of the repolarizing K+ current leads to a broadening of the action potential, which in turn enhances Ca2+ influx at the presynaptic terminal and increases neurotransmitter release.

Caption: Proposed mechanism of Kv channel blockade by the title compound.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

This protocol outlines the evaluation of a test compound's inhibitory activity on a specific Kv channel subtype (e.g., Kv1.1) expressed in a mammalian cell line (e.g., HEK293 cells).[5][14]

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the human Kv channel of interest under standard conditions.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

-

External Solution (ACSF): (in mM) 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[14]

-

Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 11 EGTA, 10 HEPES, 0.4 CaCl2. Adjust pH to 7.3 with KOH.[11]

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

3. Recording Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate recording micropipettes from borosilicate glass using a micropipette puller, aiming for a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

Mount the filled pipette onto the micromanipulator. Apply slight positive pressure and approach a target cell.

-

Once the pipette tip touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.[12]

-

Apply gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows electrical and molecular access to the cell interior.

-

Set the amplifier to voltage-clamp mode. Hold the membrane potential at -80 mV.

-

Apply a voltage-step protocol to elicit Kv currents. For example, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

-

After establishing a stable baseline current, perfuse the chamber with the external solution containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Record the currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

-

Measure the peak outward current amplitude at a specific voltage (e.g., +40 mV) before (Icontrol) and after (Idrug) drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) & Lead Optimization

While specific SAR data for this class is not yet published, a predictive framework can be constructed based on known data for 4-AP analogs and general medicinal chemistry principles.[15] The goal is to modulate potency, selectivity against different Kv channel subtypes, and DMPK properties.

Key Modification Points and Hypothesized Effects

| Modification Site | Proposed Modification | Rationale & Expected Outcome |

| Azetidine-3-OH | Methyl Ether (-OCH₃) | Increase lipophilicity, potentially improving BBB penetration. May remove a key hydrogen bond donor interaction. |

| Acetate Ester (-OAc) | Acts as a potential prodrug. Esterases in the CNS could cleave it to release the active parent alcohol, improving delivery. | |

| Fluoro (-F) | The -OH can be replaced with -F to block metabolism at this position and lower pKa, potentially altering binding interactions. | |

| Pyridine-4-NH₂ | Methylamide (-NHC(O)CH₃) | Acts as a prodrug. May reduce basicity and alter solubility. Can be cleaved in vivo to release the active 4-AP moiety. |

| Methyl carbamate (-NHCO₂Me) | Similar to amides, serves as a potential prodrug strategy to modulate physicochemical properties.[15] | |

| Pyridine Ring | 3-Fluoro substitution | Based on 4-AP SAR, a 3-fluoro substituent can increase potency by favorably altering the electronics of the pyridine ring.[15] |

Lead Optimization Workflow

A logical workflow is essential for efficiently advancing a chemical series from a hit to a clinical candidate.

Caption: A logical workflow for lead optimization of the scaffold.

Conclusion and Future Perspectives

The This compound scaffold represents a highly promising, yet underexplored, area for the development of novel CNS therapeutics. By rationally combining the Kv channel blocking activity of 4-aminopyridine with the advantageous properties of the azetidine ring, there is a clear path toward identifying next-generation neuromodulators. The synthetic routes are feasible, and the pharmacological evaluation can be conducted using well-established, robust techniques like patch-clamp electrophysiology.

Future work should focus on executing the proposed SAR plan, with a particular emphasis on achieving selectivity for specific Kv channel subtypes implicated in disease pathology. A thorough investigation of the DMPK properties will be critical for validating the core hypothesis that the azetidine moiety can confer a superior drug-like profile. Success in this area could lead to the development of safer and more effective treatments for patients suffering from debilitating neurological conditions.

References

-

Alp, E., & Onal, A. (2020). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Journal of BUON, 25(3), 1439-1446. Retrieved from [Link]

-

Kirsch, G. E. (1995). Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. Advances in Experimental Medicine and Biology, 382, 11-22. Retrieved from [Link]

-

Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 466, 1. Retrieved from [Link]

-

Sophion. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Retrieved from [Link]

-

Ye, L., et al. (2016). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Channels, 10(4), 323-332. Retrieved from [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

-

ResearchGate. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

-

PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]

-

ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

-

Mayr, H., & Ofial, A. R. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 21(34), 11984-12000. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. Retrieved from [Link]

-

Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Retrieved from [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2018). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 14, 2736-2743. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Aza Analogues of the Anticancer Agent Batracylin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 5. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol [myskinrecipes.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patch Clamp Protocol [labome.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. jhu.elsevierpure.com [jhu.elsevierpure.com]

- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Azetidinol-Aminopyridine Core: A Technical Guide to a Privileged Fragment for Kinase Inhibitor Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to tackle challenging biological targets. Within the vast landscape of fragment libraries, certain scaffolds have emerged as "privileged" due to their recurring appearance in bioactive molecules and their inherent ability to form key interactions with protein targets. This guide provides an in-depth technical exploration of one such fragment, 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a molecule that elegantly combines the potent hydrogen-bonding capabilities of a 2-aminopyridine with the desirable physicochemical properties of a 3-dimensional azetidinol scaffold. We will dissect the strategic advantages of this fragment, provide detailed synthetic and screening protocols, and illustrate its application in the discovery of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.

The Strategic Value of the this compound Fragment

The efficacy of the this compound core (CAS: 1403248-75-8) in FBDD is not accidental; it is the result of a synergistic combination of two well-established pharmacophoric elements.[1][2]

The 2-Aminopyridine Moiety: The "Hinge-Binding" Anchor

The 2-aminopyridine motif is a celebrated hero in the world of kinase inhibitor design.[3] Its primary role is to act as a bidentate hydrogen bond donor-acceptor, forming highly stable interactions with the "hinge" region of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP and serves as a powerful anchor for the fragment, ensuring a specific and predictable binding mode. The exocyclic amine and the pyridine nitrogen are perfectly positioned to engage with the backbone amide donor and carbonyl acceptor of the hinge residues, a pattern observed across numerous kinase families.[4]

The Azetidin-3-ol Scaffold: The Vector for 3D Exploration and Improved Properties